The synthesis of MCI826 involves several key steps, typically starting from commercially available precursor chemicals. The synthesis route generally includes the following stages:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and minimizing by-products during each step of synthesis.
MCI826 has a complex molecular structure characterized by several functional groups:
The molecular formula for MCI826 is C14H16N2O3S, indicating a relatively high molecular weight typical for biologically active compounds. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and stereochemistry.
MCI826 participates in several chemical reactions relevant to its function as a leukotriene antagonist:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential side effects.
The primary mechanism of action for MCI826 involves antagonism of leukotriene receptors, specifically targeting leukotriene C4 and D4 pathways. By binding to these receptors, MCI826 inhibits downstream signaling cascades that lead to inflammation and bronchoconstriction.
Key aspects of this mechanism include:
In vitro studies have demonstrated that MCI826 effectively decreases leukotriene-induced vasodilation and bronchoconstriction in animal models.
MCI826 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems that enhance bioavailability.
MCI826 has significant potential applications in various scientific fields:
MCI826 (CAS 140646-80-6) emerged in the early 1990s as part of efforts to develop multifunctional agents targeting inflammatory cascades. Its benzothiazole core structure (chemical formula: C₂₂H₂₈N₂O₃S, molecular weight: 400.53 g/mol) was strategically designed to modulate multiple pathways in allergic inflammation [4]. The compound’s identification coincided with growing recognition of P-glycoprotein (P-gp)’s role in inflammatory cell signaling—a transporter previously associated primarily with multidrug resistance in oncology. Early in vitro studies demonstrated MCI826’s pseudo-irreversible binding kinetics, distinguishing it from conventional antihistamines like desloratadine that primarily target histamine receptors [1] [4]. Patent analyses indicate initial development focused on leukotriene suppression, with P-gp inhibition identified serendipitously through secondary screening assays. Despite promising dual activity, MCI826 remains a research compound without clinical translation, partly due to challenges in optimizing its pharmacokinetic profile.
Property | Characteristic |
---|---|
IUPAC Name | 2,2-Diethyl-4-[(3-{(E)-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]ethenyl}phenyl)amino]-4-oxobutanoic acid |
Molecular Weight | 400.53 g/mol |
Solubility Profile | Moderate in organic solvents (DMSO, ethanol); limited aqueous solubility |
Key Functional Groups | Benzothiazole, carboxylic acid, diethyl succinate |
Spatial Configuration | (E)-stereochemistry at ethenyl bridge |
MCI826 represents a novel pharmacologic class due to its dual inhibition of P-glycoprotein (P-gp) and peptide leukotrienes (p-LTs), bridging mechanisms between conventional anti-allergy agents and inflammation modulators [2] [4]. Unlike second-generation antihistamines (e.g., desloratadine) that primarily antagonize H1-receptors with incidental anti-inflammatory effects [1], MCI826 directly targets:
Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase isoforms and risk hypersensitivity reactions [6], MCI826’s benzothiazole backbone avoids COX inhibition, potentially reducing such risks. Its classification challenges traditional categories, exhibiting properties of both membrane transporter modulators and lipid mediator antagonists.
Agent Class | Primary Target | Secondary Actions | MCI826's Distinguishing Features |
---|---|---|---|
H1-Antihistamines | Histamine H1-receptor | Weak cytokine suppression | No H1-receptor affinity; targets P-gp/p-LTs |
COX-2 Inhibitors | Cyclooxygenase-2 | Prostaglandin reduction | Avoids COX pathways; no ulcerogenicity risk |
Leukotriene Modulators | CysLT1 receptors or 5-LOX | Bronchodilation | Dual p-LT/P-gp inhibition |
MCI826 | P-gp + p-LTs | Potential chemosensitization | Benzothiazole-based dual functionality |
Despite promising in vitro activity, MCI826’s therapeutic potential remains constrained by significant knowledge gaps:
Current research prioritizes single-target agents, leaving multitarget compounds like MCI826 underexplored. Its development trajectory underscores the challenge of optimizing polypharmacology agents despite their mechanistic promise.
Mechanistic Area | Key Uncertainty | Experimental Approach Needed |
---|---|---|
Target Engagement | Binding kinetics to P-gp allosteric sites | Radioligand displacement assays |
Metabolic Fate | Esterase hydrolysis of diethyl succinate | Metabolite identification (LC-MS/MS) |
Cellular Specificity | Effects on mast cell vs. basophil degranulation | β-hexosaminidase release assays |
In Vivo Efficacy | Activity in NSAID-hypersensitivity models | Murine models of blended hypersensitivity |
Off-Target Risks | Potential hERG channel interactions | Patch-clamp electrophysiology |
Concluding Remarks
MCI826 exemplifies the evolving frontier of dual-target anti-inflammatory agents, merging transporter modulation with eicosanoid pathway inhibition. Its benzothiazole architecture provides a novel chemotype distinct from conventional NSAIDs or antihistamines, potentially circumventing limitations like COX-mediated hypersensitivity [6] or H1-receptor tachyphylaxis. However, progression to clinical utility demands resolution of its mechanistic ambiguities—particularly its binding stoichiometry and metabolic stability. Future research should prioritize in vivo proof-of-concept studies and structural optimization to enhance aqueous solubility without compromising dual pharmacology. As phenotyping of NSAID hypersensitivity evolves [6], compounds like MCI826 may offer tailored solutions for complex reaction phenotypes unaddressed by current pharmacopeia.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7